molecular formula C11H21ClN2O B7986600 2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7986600
M. Wt: 232.75 g/mol
InChI Key: COOURIVEHYRLLE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro group, an isopropyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halides.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, 2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isopropyl-N-phenylacetamide: Similar structure but with a phenyl group instead of a piperidine ring.

    2-Chloro-N-isopropyl-N-methylacetamide: Lacks the piperidine ring, making it structurally simpler.

Uniqueness

2-Chloro-N-isopropyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is unique due to the presence of the piperidine ring, which can confer distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

2-chloro-N-[(3R)-1-methylpiperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOURIVEHYRLLE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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